molecular formula C15H22N2O B4136405 2-(azepan-1-yl)-N-benzylacetamide

2-(azepan-1-yl)-N-benzylacetamide

Cat. No.: B4136405
M. Wt: 246.35 g/mol
InChI Key: ATSBNUYSYDJOLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azepan-1-yl)-N-benzylacetamide is a synthetic amide derivative characterized by an azepane (7-membered saturated nitrogen heterocycle) linked to an acetamide backbone and a benzyl substituent. Key characterization methods include FTIR, Raman spectroscopy, and NMR, with computational tools like Density Functional Theory (DFT) employed for conformational analysis .

However, its biological activity is highly dependent on substituent modifications, as demonstrated by comparisons with analogues (discussed below).

Properties

IUPAC Name

2-(azepan-1-yl)-N-benzylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c18-15(13-17-10-6-1-2-7-11-17)16-12-14-8-4-3-5-9-14/h3-5,8-9H,1-2,6-7,10-13H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSBNUYSYDJOLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794680
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azepan-1-yl)-N-benzylacetamide typically involves the reaction of 1-azepanamine with benzyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 1-azepanamine attacks the carbonyl carbon of benzyl chloroacetate, leading to the formation of the desired amide.

Reaction Conditions:

    Reagents: 1-azepanamine, benzyl chloroacetate

    Solvent: Anhydrous ethanol or methanol

    Catalyst: Sodium hydroxide or potassium carbonate

    Temperature: Room temperature to 50°C

    Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of 2-(azepan-1-yl)-N-benzylacetamide can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

2-(azepan-1-yl)-N-benzylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in tetrahydrofuran (THF).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: N-oxide derivatives

    Reduction: Corresponding amines

    Substitution: Various substituted amides depending on the substituent used

Scientific Research Applications

2-(azepan-1-yl)-N-benzylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(azepan-1-yl)-N-benzylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table highlights key structural and physicochemical differences between 2-(azepan-1-yl)-N-benzylacetamide and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Water Solubility (pH 7.4) Melting Point (°C)
2-(Azepan-1-yl)-N-benzylacetamide C₁₅H₂₂N₂O₂ 262.35 Azepane, benzyl 24.3 µg/mL Not reported
N-Benzylacetamide C₉H₁₁NO 149.19 Benzyl Not reported Not reported
2-(1,4-Diazepan-1-yl)-N,N-dimethylacetamide C₉H₁₉N₃O 185.27 Diazepane, dimethyl Not reported Not reported
2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-benzylacetamide C₁₆H₁₅N₅O₃ 325.33 Benzyl, nitrobenzimidazole Not reported 268–271
2-(Azepan-1-yl)-N-(2-methoxyphenyl)acetamide C₁₅H₂₂N₂O₂ 262.35 Azepane, 2-methoxyphenyl Not reported Not reported

Key Observations :

  • Azepane vs.
  • Benzyl vs. Methoxyphenyl : Substituting benzyl with 2-methoxyphenyl (as in 2-(azepan-1-yl)-N-(2-methoxyphenyl)acetamide) introduces electron-donating groups, which may enhance solubility or alter pharmacokinetics .

Computational and Spectroscopic Analysis

  • Conformational Studies : DFT and NMR spectroscopy are widely used to analyze amide conformers. For example, N-benzyl-N-(furan-2-ylmethyl)acetamide was studied for its rotational barriers and hydrogen-bonding motifs .
  • Force Field Parameterization : N-Benzylacetamide served as a case study for the CHARMM General Force Field, aiding in molecular dynamics simulations of amide-containing compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(azepan-1-yl)-N-benzylacetamide
Reactant of Route 2
Reactant of Route 2
2-(azepan-1-yl)-N-benzylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.